![molecular formula C12H12N2O2S2 B5509801 1,3-dimethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509801.png)
1,3-dimethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
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Description
Synthesis Analysis
The synthesis of thioxodihydropyrimidine derivatives typically involves condensation reactions between appropriate precursors. For example, a related compound was synthesized through the condensation of 1,3-diethyl-2-thiobarbituric acid and a suitable aldehyde in ethanol in the presence of pyridine (Asiri & Khan, 2010). This method could potentially be adapted for the synthesis of "1,3-dimethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione" by selecting appropriate starting materials that incorporate the 3-methyl-2-thienyl group.
Molecular Structure Analysis
The molecular structure of thioxodihydropyrimidines is characterized by a core pyrimidine ring, which is modified by various substituents that influence the compound's chemical and physical properties. Spectral analysis techniques such as IR, 1H-NMR, 13C-NMR, and EI-MS are commonly employed to confirm the structure of synthesized compounds, as seen in related studies (Asiri & Khan, 2010).
Chemical Reactions and Properties
Thioxodihydropyrimidines participate in various chemical reactions, reflecting their reactivity and functional versatility. Cycloaddition reactions are a notable example, where these compounds can engage in highly regio- and stereoselective manners to yield complex derivatives such as quinazoline derivatives (Noguchi et al., 1990). This reactivity is instrumental in the functionalization and further derivatization of the thioxodihydropyrimidine core.
Physical Properties Analysis
The physical properties of thioxodihydropyrimidines, such as solubility and crystallinity, are crucial for their potential applications. These properties can be tailored by modifying the substituents on the pyrimidine ring, thereby influencing the compound's behavior in different environments. Solvatochromic studies, for example, provide insights into the solvent-dependent behavior of these compounds, which is essential for understanding their interaction with biological targets (El-Sayed & Spange, 2007).
Chemical Properties Analysis
The chemical properties of thioxodihydropyrimidines, including their reactivity, stability, and interaction with various reagents, are fundamental aspects that determine their utility in chemical synthesis and potential pharmaceutical applications. The interaction with electrophilic reagents, for instance, can lead to a variety of substituted derivatives, showcasing the versatility of these compounds in organic synthesis (Ortikov, 2014).
Scientific Research Applications
Synthetic Utility and Chemical Reactions
One significant area of research involves the synthesis and functionalization of heteroaromatic compounds, including thieno[2,3-d]pyrimidines. These compounds are prepared through reactions involving active methylene nitriles with azido-substituted thiophenes, leading to a variety of triazolo-fused compounds (Westerlund, 1980). Another study focuses on a novel approach for preparing highly substituted 5-carboxamide-6-aryl analogues of the thieno[2,3-d]pyrimidinedione core, highlighting its significance in pharmaceutical research (O'Rourke et al., 2018).
Development of Spiro Heterocycles
Research has also been conducted on developing new classes of spiro heterocycles from methyl 3-aryl-2-(Z-arylethenenylsulfonyl)acrylate, leading to spiropyrazolidinediones, isoxazolidinediones, and thioxopyrimidinediones (Padmavathi et al., 2008). These compounds represent a novel category of chemical structures with potential applications in medicinal chemistry.
Cyclization and Novel Compound Synthesis
Another area of interest is the synthesis and characterization of 5,6-dihydro-1,3-dimethyl-6-methylene-5-[(substituted amino)methylene]-2,4(1H,3H)-pyrimidinediones. These intermediates have been used in cycloaddition reactions to yield quinazoline derivatives, showcasing the versatility of such compounds in organic synthesis (Noguchi et al., 1990).
Investigation into Novel Synthetic Routes
Research has explored the reactions of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation, leading to the synthesis of thieno[2,3-d]pyrimidines. This method offers a rapid and efficient approach to synthesizing a variety of thieno[2,3-d]pyrimidinediones and related compounds, highlighting the potential for innovative synthetic methodologies in chemical research (Davoodnia et al., 2009).
properties
IUPAC Name |
1,3-dimethyl-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-7-4-5-18-9(7)6-8-10(15)13(2)12(17)14(3)11(8)16/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHROICSTJBSDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N(C(=S)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
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